molecular formula C20H38O11 B14077664 HOOCCH2O-PEG6-CH2COOtBu

HOOCCH2O-PEG6-CH2COOtBu

Cat. No.: B14077664
M. Wt: 454.5 g/mol
InChI Key: VOTWTLYMHKMFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound HOOCCH2O-PEG6-CH2COOtBu, also known as 3,6,9,12,15,18,21-Heptaoxatricosanedioic acid, 1-(1,1-dimethylethyl) ester, is a polyethylene glycol (PEG) derivative. This compound features a carboxylic acid functional group on one end and a tert-butyl ester group on the other end. The PEG chain in the middle consists of six ethylene glycol units, providing flexibility and solubility in various solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HOOCCH2O-PEG6-CH2COOtBu typically involves the following steps:

    Activation of PEG Chain: The PEG chain is activated using a suitable reagent, such as carbodiimide, to introduce reactive groups at the ends.

    Introduction of Carboxylic Acid Group: One end of the PEG chain is modified to introduce a carboxylic acid group.

    Introduction of tert-Butyl Ester Group: The other end of the PEG chain is modified to introduce a tert-butyl ester group.

The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure the solubility of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

HOOCCH2O-PEG6-CH2COOtBu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

HOOCCH2O-PEG6-CH2COOtBu has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of HOOCCH2O-PEG6-CH2COOtBu involves its ability to modify other molecules through its reactive carboxylic acid and tert-butyl ester groups. The PEG chain provides flexibility and solubility, allowing the compound to interact with various molecular targets. The carboxylic acid group can form covalent bonds with amines, while the tert-butyl ester group can be hydrolyzed to release the carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HOOCCH2O-PEG6-CH2COOtBu is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and solubility. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

Molecular Formula

C20H38O11

Molecular Weight

454.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C20H38O11/c1-20(2,3)31-19(23)17-30-15-13-28-11-9-26-7-5-24-4-6-25-8-10-27-12-14-29-16-18(21)22/h4-17H2,1-3H3,(H,21,22)

InChI Key

VOTWTLYMHKMFDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

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